molecular formula C25H31N3+2 B081881 Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium CAS No. 14426-25-6

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium

Cat. No. B081881
CAS RN: 14426-25-6
M. Wt: 373.5 g/mol
InChI Key: LGLFFNDHMLKUMI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, also known as DDAO, is a fluorescent dye used in scientific research applications. It is a cationic dye that is commonly used to label proteins, lipids, and nucleic acids. The purpose of

Mechanism Of Action

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a cationic dye that binds to negatively charged molecules such as proteins, lipids, and nucleic acids. Once bound, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium emits a fluorescent signal that can be detected and imaged. The mechanism of action of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-understood and has been studied extensively.

Biochemical And Physiological Effects

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a relatively safe dye to use in lab experiments. It does not have any known toxic effects on cells or tissues. However, it is important to note that Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium can interfere with some enzymatic assays and should be used with caution in these experiments.

Advantages And Limitations For Lab Experiments

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye for lab experiments. It is highly sensitive and emits a bright fluorescent signal, making it easy to detect and image. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is relatively stable and can be used in a variety of experimental conditions. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. It can interfere with some enzymatic assays, as mentioned earlier. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is not suitable for use in live cells as it is toxic to cells at high concentrations.

Future Directions

There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. One area of research is the development of new synthetic methods for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium that are more efficient and cost-effective. Another area of research is the development of new applications for Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium in scientific research. For example, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used as a biosensor to detect specific molecules in cells or tissues. Additionally, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium could be used in conjunction with other fluorescent dyes to create new imaging techniques. Overall, there is still much to be learned about Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium and its potential applications in scientific research.
Conclusion:
In conclusion, Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is a widely used fluorescent dye in scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has several advantages as a fluorescent dye, including its high sensitivity and stability. However, there are also some limitations to using Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and caution should be taken when using it in lab experiments. There are several future directions for research on Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium, and it will be interesting to see how this dye is used in scientific research in the years to come.

Synthesis Methods

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is synthesized by reacting 4-(dimethylamino)benzaldehyde with 4-(dimethylamino)benzyl chloride in the presence of a base. The resulting product is then quaternized with methyl iodide to form Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium. The synthesis method of Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is well-established and has been used for many years.

Scientific Research Applications

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium is widely used in scientific research applications as a fluorescent dye. It is commonly used to label proteins, lipids, and nucleic acids for imaging and detection purposes. Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium has been used in a variety of research fields, including biochemistry, molecular biology, and cell biology.

properties

CAS RN

14426-25-6

Product Name

Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium

Molecular Formula

C25H31N3+2

Molecular Weight

373.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-dimethylazanium

InChI

InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1/p+1

InChI Key

LGLFFNDHMLKUMI-UHFFFAOYSA-O

SMILES

C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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